molecular formula C12H18ClNO2 B6165157 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 66341-15-9

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B6165157
CAS No.: 66341-15-9
M. Wt: 243.73 g/mol
InChI Key: JYJRXFMEQVPVGM-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C12H17NO2. It is a derivative of tetrahydronaphthalene, featuring methoxy groups at the 5 and 8 positions and an amine group at the 2 position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with tetrahydronaphthalene as the starting material.

  • Amination: The amine group at the 2 position is introduced through a nitration reaction followed by reduction.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its amine form.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and amine groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction is typically carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4), while nucleophilic substitutions may involve alkyl halides.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or carboxylic acids.

  • Reduction Products: The reduction of the nitro group leads to the formation of the amine.

  • Substitution Products: Substitution reactions can produce various derivatives depending on the reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • 2-Aminotetralin (2-AT): A stimulant drug with a similar structure.

  • 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride: A closely related compound with methoxy groups at different positions.

Uniqueness: 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to its specific arrangement of methoxy and amine groups, which influences its chemical reactivity and biological activity. This arrangement allows for distinct interactions with biological targets compared to similar compounds.

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Properties

CAS No.

66341-15-9

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-5-6-12(15-2)10-7-8(13)3-4-9(10)11;/h5-6,8H,3-4,7,13H2,1-2H3;1H

InChI Key

JYJRXFMEQVPVGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCC(CC2=C(C=C1)OC)N.Cl

Purity

95

Origin of Product

United States

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